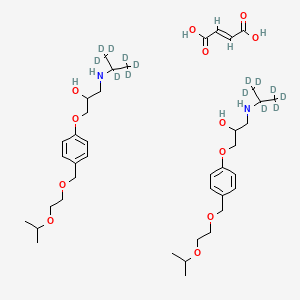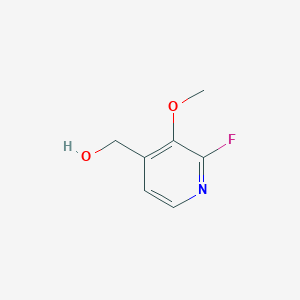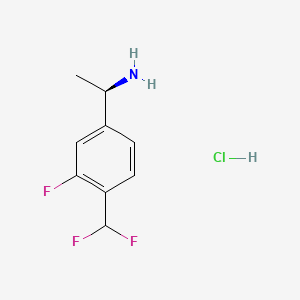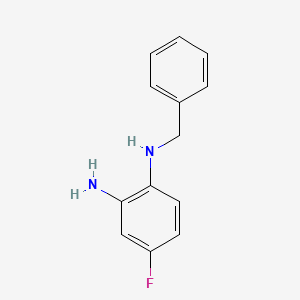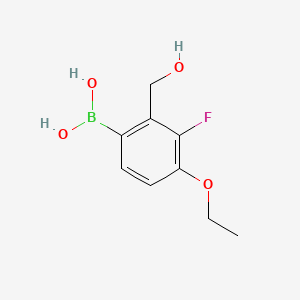![molecular formula C8H3F3N2O2 B14028920 2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyrido[2,3-D][1,3]oxazin-4-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one can be achieved through several synthetic routes. One efficient method involves the reaction of benzyl(2-hydroxyphenyl)carbamate with 2,3-epoxy-4-trityloxybutanol under Mitsunobu reaction conditions, followed by sequential cyclization . This one-pot synthesis protocol is mild and provides good to excellent yields with high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the one-pot synthesis method mentioned above suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in materials science, including the development of new polymers and advanced materials
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-trifluoromethyl-1,3-oxazin-6-one: This compound shares a similar oxazinone core but differs in the substitution pattern.
6-Trifluoromethyl-2-pyrones: These compounds have a similar trifluoromethyl group but a different heterocyclic structure.
Uniqueness
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one is unique due to its specific combination of a trifluoromethyl group and a pyrido[2,3-D][1,3]oxazin-4-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H3F3N2O2 |
|---|---|
Poids moléculaire |
216.12 g/mol |
Nom IUPAC |
2-(trifluoromethyl)pyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)7-13-5-4(6(14)15-7)2-1-3-12-5/h1-3H |
Clé InChI |
LSFIRTLGBPEYBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(OC2=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


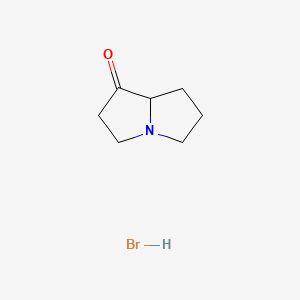


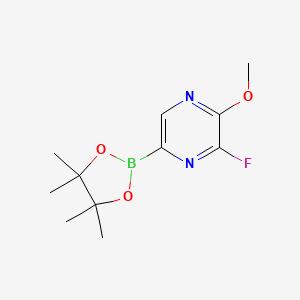

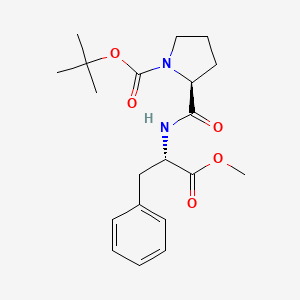

![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)

